

# Determining Antibody-Drug Conjugate Binding Affinity: A Comparative Guide to Key Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Boc-Val-Ala-PAB-PNP

Cat. No.: B2702081 Get Quote

For researchers, scientists, and drug development professionals, accurately determining the binding affinity of an antibody-drug conjugate (ADC) to its target antigen is a critical step in the development of effective and safe therapeutics. The strength of this interaction, often expressed as the dissociation constant (Kd), dictates the ADC's ability to selectively bind to tumor cells, internalize, and deliver its cytotoxic payload. While various methods exist for this purpose, choosing the most appropriate technique depends on the specific requirements of the study, including throughput, the nature of the antigen, and the desired level of kinetic detail.

This guide provides a comprehensive comparison of four widely used methods for determining ADC binding affinity: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Flow Cytometry. We present detailed experimental protocols for each, summarize quantitative data for easy comparison, and provide visualizations to clarify complex workflows.

## **Comparative Analysis of Binding Affinity Data**

The selection of an appropriate assay for determining ADC binding affinity is crucial, as different methodologies can yield varying results due to their inherent principles. The following table summarizes representative binding affinity data for ADCs determined by the discussed methods. It is important to note that a direct comparison of absolute Kd values across different platforms should be approached with caution, as experimental conditions can significantly influence the results.[1][2]



| Method                      | ADC/Antibo<br>dy                   | Target<br>Antigen                 | Measured<br>Parameter                | Value                            | Reference |
|-----------------------------|------------------------------------|-----------------------------------|--------------------------------------|----------------------------------|-----------|
| SPR                         | High-Affinity<br>ADC (HAV-<br>ADC) | MET                               | Kd                                   | ~4 nM<br>(human), ~3<br>nM (rat) | [3][4]    |
| Low-Affinity ADC (LAV-ADC)  | MET                                | Kd                                | ~165 nM<br>(human),<br>~121 nM (rat) | [3][4]                           |           |
| Trastuzumab                 | HER2                               | Kd                                | 1.8 ± 0.15 nM                        | [5]                              | -         |
| T-DM1 (ADC)                 | HER2                               | Kd                                | 2.7 ± 0.14 nM                        | [5]                              | •         |
| Flow<br>Cytometry           | 1C1 mAb                            | EphA2                             | EC50                                 | 0.2 nM                           | [6]       |
| 2H7 mAb                     | EphA2                              | EC50                              | 1.0 nM                               | [6]                              |           |
| BLI                         | Nimotuzumab                        | EGFR                              | Kd                                   | 0.89 ± 0.02<br>nM                |           |
| Nimotuzumab -ADC (Low DAR)  | EGFR                               | Kd                                | 1.94 ± 0.02<br>nM                    |                                  | •         |
| Nimotuzumab -ADC (High DAR) | EGFR                               | Kd                                | 3.75 ± 0.03<br>nM                    | -                                |           |
| ELISA                       | R4 mAb                             | Monoclonal<br>Antibody<br>Antigen | Kd                                   | 43.7-fold<br>higher than<br>SPR  | [7]       |
| R9 mAb                      | Monoclonal<br>Antibody<br>Antigen  | Kd                                | 14.1-fold<br>higher than<br>SPR      | [7]                              |           |

Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd value indicates a stronger binding affinity. EC50 (half-maximal effective concentration) from cell-based assays like flow cytometry is an indicator of apparent affinity. Discrepancies between methods, such as



those observed between ELISA and SPR, can arise because ELISA is an endpoint assay, and equilibrium may not be reached, whereas SPR provides real-time kinetic data.[7]

## **Experimental Protocols**

Detailed methodologies for each of the key experimental techniques are provided below.

## **Competitive ELISA Protocol for ADC Binding Affinity**

This protocol is designed to determine the binding affinity of an ADC by measuring its ability to compete with a labeled antigen for binding to a limited amount of immobilized antibody.

#### Materials:

- · High-binding 96-well microplate
- Capture antibody (specific to the ADC's target antigen)
- Coating Buffer (e.g., 0.05M Carbonate-Bicarbonate, pH 9.6)
- Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- ADC sample and standards
- Enzyme-labeled antigen
- Substrate solution (e.g., TMB)
- Stop Solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- Microplate reader

#### Procedure:

• Coating: Dilute the capture antibody in Coating Buffer (1-10  $\mu$ g/mL). Add 100  $\mu$ L to each well of the microplate. Incubate overnight at 4°C.[8]



- Washing: Discard the coating solution and wash the plate three times with 200  $\mu$ L of Wash Buffer per well.
- Blocking: Add 200 μL of Blocking Buffer to each well to block non-specific binding sites.
   Incubate for 1-2 hours at 37°C or overnight at 4°C.[9]
- Washing: Wash the plate three times with Wash Buffer.
- Competition: Prepare serial dilutions of the ADC standard and the test ADC sample. In a separate plate, pre-incubate 50 μL of each ADC dilution with 50 μL of the enzyme-labeled antigen for 1 hour at 37°C.[9]
- Binding: Transfer 100 μL of the pre-incubated ADC/labeled-antigen mixture to the corresponding wells of the coated and blocked plate. Incubate for 90 minutes at 37°C.[9]
- Washing: Wash the plate three times with Wash Buffer.
- Detection: Add 100 μL of Substrate solution to each well. Incubate in the dark at room temperature for 20-30 minutes.[9]
- Stopping the Reaction: Add 50 μL of Stop Solution to each well.[9]
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the concentration of the ADC in the sample.

## Surface Plasmon Resonance (SPR) for ADC Binding Kinetics

SPR is a label-free technique that provides real-time data on the association and dissociation rates of the ADC-antigen interaction, from which the binding affinity (Kd) can be calculated.[10]

#### Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5)
- Immobilization reagents (e.g., NHS, EDC, ethanolamine)



- Running buffer (e.g., HBS-EP+)
- Recombinant target antigen (ligand)
- ADC sample (analyte)
- Regeneration solution (e.g., glycine-HCl, pH 1.5)[4]

#### Procedure:

- System Preparation: Start the SPR instrument, dock the sensor chip, and prime the system with running buffer.[11]
- Ligand Immobilization:
  - Activate the sensor chip surface using a 1:1 mixture of NHS and EDC.[11]
  - Inject the recombinant target antigen diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 3000-5000 RU for initial experiments).[11]
  - Deactivate any remaining active esters by injecting ethanolamine.[11]
- Analyte Binding:
  - Prepare a series of dilutions of the ADC in running buffer.
  - Inject the ADC dilutions sequentially over the immobilized antigen surface, starting with the lowest concentration. Each injection cycle should include an association phase (analyte flowing over the surface) and a dissociation phase (running buffer flowing over the surface).[4]
- Surface Regeneration: After each ADC injection cycle, inject the regeneration solution to remove the bound ADC and prepare the surface for the next injection.[4][10]
- Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[10]



## **Bio-Layer Interferometry (BLI) for ADC Binding Kinetics**

BLI is another label-free technique that measures biomolecular interactions in real-time. It is particularly well-suited for high-throughput screening.[12]

#### Materials:

- BLI instrument (e.g., Octet)
- Biosensors (e.g., Ni-NTA for His-tagged proteins, Protein A/G for antibodies)
- 96-well microplate
- Kinetics buffer (assay buffer)
- Ligand (e.g., His-tagged antigen or antibody for capture)
- Analyte (ADC)

#### Procedure:

- Plate Setup: Prepare a 96-well plate with the necessary reagents: kinetics buffer for baseline, ligand solution for immobilization, wash wells with kinetics buffer, and serial dilutions of the ADC analyte in kinetics buffer.
- Instrument Setup: Turn on the BLI instrument and allow it to warm up. Place the biosensors and the prepared 96-well plate into the instrument.
- Assay Protocol:
  - Baseline: Equilibrate the biosensors in kinetics buffer to establish a stable baseline.
  - Loading: Immerse the biosensors into the wells containing the ligand to immobilize it onto the sensor surface.[13]
  - Baseline 2: Move the biosensors back to the baseline wells to remove any unbound ligand and establish a new baseline.



- Association: Move the biosensors into the wells containing the different concentrations of the ADC analyte to measure the association phase.[14]
- Dissociation: Transfer the biosensors to wells containing only kinetics buffer to measure the dissociation of the ADC from the ligand.[14]
- Data Analysis: The instrument's software will generate sensorgrams for each interaction. Fit these curves to a suitable binding model (e.g., 1:1 or 2:1) to calculate ka, kd, and Kd.[12]

## Flow Cytometry for Cell-Surface ADC Binding

Flow cytometry measures the binding of an ADC to its target antigen expressed on the surface of cells, providing an apparent binding affinity (EC50).

#### Materials:

- Flow cytometer
- Target cells (expressing the antigen of interest)
- Control cells (negative for the antigen)
- · ADC sample
- Isotype control ADC
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
- Fluorescently labeled secondary antibody (if the ADC is not directly labeled)
- · Viability dye

#### Procedure:

- Cell Preparation: Harvest and wash the target and control cells. Resuspend the cells in cold Flow Cytometry Staining Buffer at a concentration of 1-2 x 10<sup>6</sup> cells/mL.
- Blocking (Optional): If the cells express Fc receptors, incubate them with an Fc blocking reagent for 15-30 minutes on ice to prevent non-specific binding.



## • Staining:

- Prepare serial dilutions of the ADC and the isotype control ADC in staining buffer.
- Add 100 μL of the diluted ADC or control to the respective tubes containing the cells.
- Incubate for 1-2 hours on ice, protected from light.
- Washing: Wash the cells three times with 1 mL of cold staining buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
- Secondary Staining (if applicable): If the ADC is not fluorescently labeled, resuspend the cells in 100 μL of staining buffer containing a fluorescently labeled secondary antibody.
   Incubate for 30-60 minutes on ice, protected from light, and then wash the cells as in the previous step.
- Viability Staining: Resuspend the cells in 200-500 μL of staining buffer containing a viability dye.
- Data Acquisition: Acquire data on the flow cytometer, collecting a sufficient number of events for each sample.
- Data Analysis:
  - Gate on the single, live cell population.
  - Determine the median fluorescence intensity (MFI) for each ADC concentration.
  - Plot the MFI against the ADC concentration and fit the data to a one-site binding model to determine the EC50 value.

## **Visualizing the Workflows**

To further clarify the experimental processes, the following diagrams illustrate the workflows for the ELISA and a comparative logic for selecting an appropriate binding affinity assay.





Click to download full resolution via product page

Figure 1. Workflow for Competitive ELISA.





Click to download full resolution via product page

Figure 2. Decision tree for assay selection.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Comparison of the results obtained by ELISA and surface plasmon resonance for the determination of antibody affinity PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals | PLOS One [journals.plos.org]
- 4. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity profiling of monoclonal antibody and antibody-drug-conjugate preparations by coupled liquid chromatography-surface plasmon resonance biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rapidnovor.com [rapidnovor.com]
- 8. mabtech.com [mabtech.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. A RAGE-Targeted Antibody-Drug Conjugate: Surface Plasmon Resonance as a Platform for Accelerating Effective ADC Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dhvi.duke.edu [dhvi.duke.edu]
- 12. BLI Platform Key Features Enable to Interrogate KD, Kon and Koff [bindingsolution.com]
- 13. Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Biolayer Interferometry PMC [pmc.ncbi.nlm.nih.gov]
- 14. gatorbio.com [gatorbio.com]
- To cite this document: BenchChem. [Determining Antibody-Drug Conjugate Binding Affinity: A
  Comparative Guide to Key Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b2702081#elisa-protocol-for-determining-adc-binding-affinity]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



## Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com